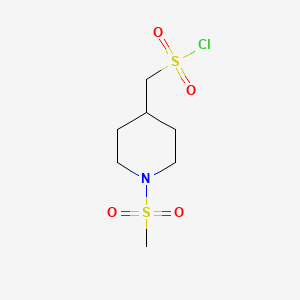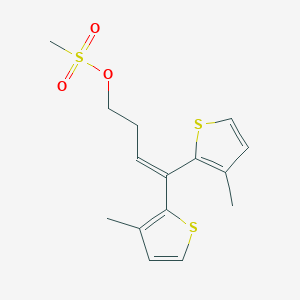
4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl methanesulfonate
Overview
Description
4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl methanesulfonate, also known as BBM, is a chemical compound with the molecular formula C15H18O3S3 and a molecular weight of 342.5 g/mol . It has gained interest in scientific research and industry due to its unique chemical properties.
Molecular Structure Analysis
The molecular structure of 4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl methanesulfonate is characterized by the presence of two 3-methylthiophen-2-yl groups attached to a but-3-en-1-yl methanesulfonate backbone .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl methanesulfonate include a melting point of 128-130 °C . More detailed properties such as its solubility, density, and refractive index would require additional information or experimental data.Scientific Research Applications
Oxidation Processes
- Oxidation Methods and Yields: The oxidation of methyl (methylthio)methyl sulfoxide with hydrogen peroxide, ozone, sodium metaperiodate, and m-chloroperbenzoic acid produces bis(methylsulfinyl)methane in high yield. An efficient method for preparing methyl (methylthio)methyl sulfone via oxidation with potassium permanganate has been established (Ogura, Suzuki, & Tsuchihashi, 1980).
Chemical Synthesis
- Knoevenagel-like Condensations: Bis(phenylsulfonyl) methane and other compounds can undergo Knoevenagel-like condensations with strained ketones, such as cyclopenta[2,1-b;4,3-b']dithiophen-4-one, to form α,β unsaturated sulfones using specific Grignard reagents, TiCl4 activation, and N-methylmorpholine for deprotonation-elimination (Torres & Ferraris, 1994).
Electrochemical Applications
- Dopamine Detection with PEDOT: Poly(3,4-ethylenedioxythiophene) doped with a new bis(pyrazolyl)methane disulfonate showed increased sensitivity and reduced detection limit for dopamine compared to PEDOT doped with perchlorate (Sandoval-Rojas, Cortés, & Hurtado, 2019).
Organometallic Chemistry
- Organotin Derivative Formation: Bis(pyrazol-1-yl)methane modified with sulfur or selenium and reacted with organotin chloride forms new organotin derivatives, indicating complex coordination properties (Tan, Song, & Tang, 2006).
Polymer Synthesis
- Electrooptic Film Fabrication: Dibranched, heterocyclic "push-pull" chromophores including bis{1-(pyridin-4-yl)-2-[2-(N-methylpyrrol-5-yl)]ethane}methane have been synthesized and characterized for their use in electrooptic film fabrication. Their molecular architecture significantly influences film microstructure and optical/electrooptic response (Facchetti et al., 2006).
Catalysis
- RuCl3·3H2O Catalyzed Synthesis: RuCl3·3H2O acts as an effective catalyst for reactions of indoles, 2-methylthiophene, and 2-methylfuran with aldehydes, leading to the formation of bis(indolyl)methanes, bis(thienyl)methanes, and bis(fur-2-yl)methanes under mild conditions (Qu et al., 2011).
Chalcogenation Processes
- Chalcogenation in Organic Chemistry: Chalcogenation of 1,3-dichlorobut-2-ene with organic dichalcogenides in a hydrazine hydrate-alkali system leads to complex chemical transformations and product formation, showcasing the diverse reactivity of these compounds (Levanova et al., 2018).
properties
IUPAC Name |
4,4-bis(3-methylthiophen-2-yl)but-3-enyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3S3/c1-11-6-9-19-14(11)13(15-12(2)7-10-20-15)5-4-8-18-21(3,16)17/h5-7,9-10H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHMSMJGYIQEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCOS(=O)(=O)C)C2=C(C=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl methanesulfonate | |
CAS RN |
847233-13-0 | |
| Record name | Tiagabine alcohol mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847233130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIAGABINE ALCOHOL MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKQ4VSS38W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



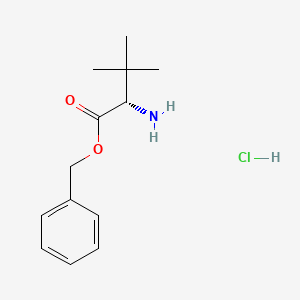
![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458877.png)
![2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458880.png)
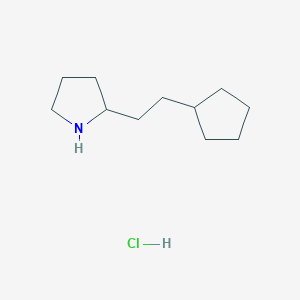

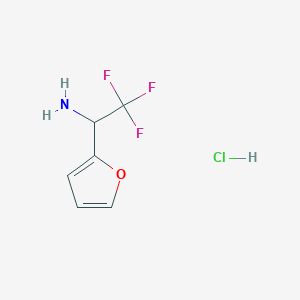
![3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1458886.png)

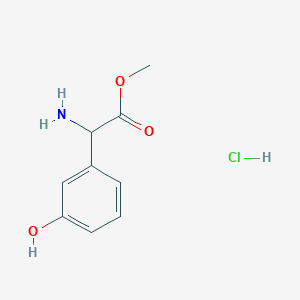
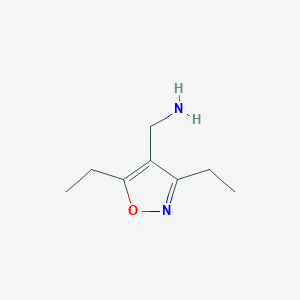
![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B1458891.png)

